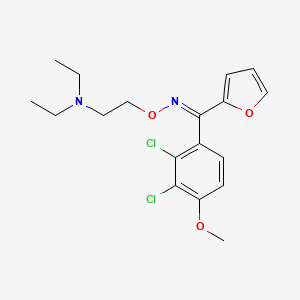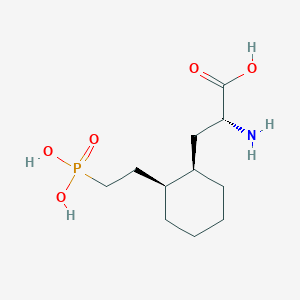
Unii-3M9erv4azb
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of GPI-3000 involves several steps, including the protection of hydroxyl groups, incorporation of functional groups, and global deprotection. One method employs the para-methoxybenzyl group for permanent hydroxyl protection, allowing the incorporation of functionalities incompatible with traditional protecting groups used in carbohydrate synthesis. The final deprotection step is performed in a one-pot reaction, yielding the target compound in high yields .
Chemical Reactions Analysis
GPI-3000 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GPI-3000 has been extensively studied for its potential applications in scientific research. It has shown promise in treating nervous system diseases, including anxiety and stress-related disorders, by modulating glutamatergic neurotransmission. Additionally, GPI-3000 has been investigated for its potential use in treating cardiovascular diseases and other conditions . The compound’s ability to act as an N-methyl-D-aspartate receptor antagonist makes it a valuable tool in studying the role of glutamate receptors in various physiological and pathological processes .
Mechanism of Action
GPI-3000 exerts its effects by antagonizing N-methyl-D-aspartate receptors, which are involved in glutamatergic neurotransmission. By blocking these receptors, GPI-3000 can modulate the excitatory signals in the nervous system, potentially reducing neurotoxicity and providing neuroprotection. This mechanism of action makes GPI-3000 a promising candidate for treating conditions associated with excessive glutamate activity, such as ischemia, epilepsy, and neurodegenerative diseases .
Comparison with Similar Compounds
GPI-3000 is similar to other N-methyl-D-aspartate receptor antagonists, such as dizocilpine (MK-801), phencyclidine, and ketamine. These compounds share a common mechanism of action by blocking N-methyl-D-aspartate receptors, but they differ in their binding sites and pharmacological profiles. GPI-3000 is unique in its specific binding affinity and potential therapeutic applications .
Similar compounds include:
- Dizocilpine (MK-801)
- Phencyclidine
- Ketamine
These compounds, like GPI-3000, are used to study the role of glutamate receptors in various physiological and pathological processes .
Properties
Molecular Formula |
C11H22NO5P |
|---|---|
Molecular Weight |
279.27 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(1R,2S)-2-(2-phosphonoethyl)cyclohexyl]propanoic acid |
InChI |
InChI=1S/C11H22NO5P/c12-10(11(13)14)7-9-4-2-1-3-8(9)5-6-18(15,16)17/h8-10H,1-7,12H2,(H,13,14)(H2,15,16,17)/t8-,9+,10+/m0/s1 |
InChI Key |
DHJQWBSZKBDBFP-IVZWLZJFSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)CCP(=O)(O)O)C[C@H](C(=O)O)N |
Canonical SMILES |
C1CCC(C(C1)CCP(=O)(O)O)CC(C(=O)O)N |
Synonyms |
2-amino-4,5-(1,2-cyclohexyl)-7-phosphonoheptanoic acid GPI 3000 GPI-3000 NPC 12626 NPC 17742 NPC-12626 NPC-17742 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



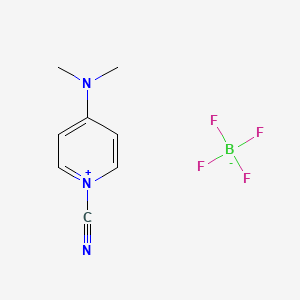
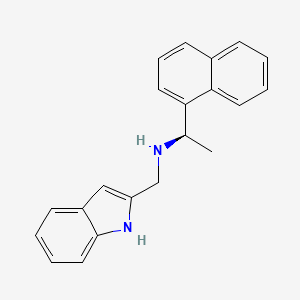
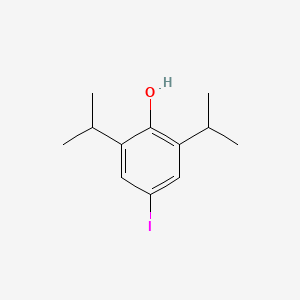
![4-Amino-N-(1-aza-tricyclo[3.3.1.0*3,7*]non-4-yl)-5-chloro-2-methoxy-benzamide; hydrochloride](/img/structure/B1242812.png)
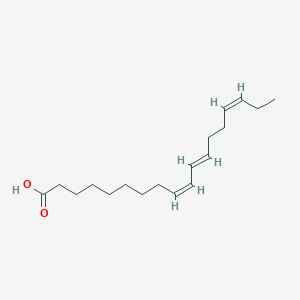
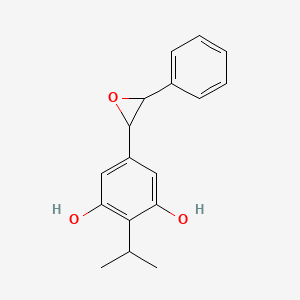
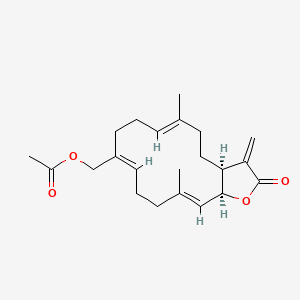
![1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphoethanolamine](/img/structure/B1242822.png)
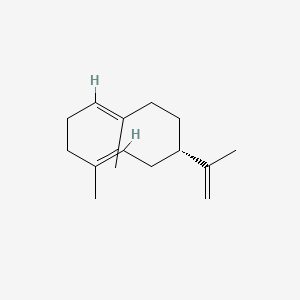
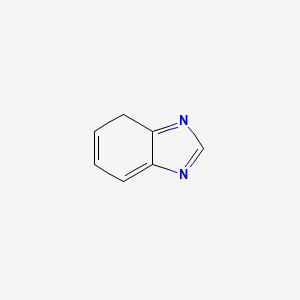
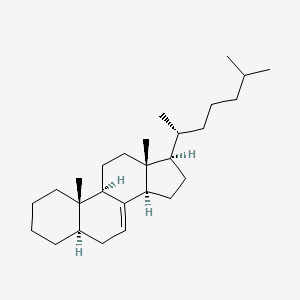
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1242827.png)
